C12H10Fnos2
Description
The compound 1-(3-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one (molecular formula: C₁₂H₁₀FNOS₂, molecular weight: 274.08 Da) is a fluorinated organic compound featuring a fluorophenyl group and a sulfanyl-linked thiazole moiety. Key identifiers include:
Fluorine substitution may influence metabolic stability and binding interactions in biological systems, though specific studies are lacking in the provided evidence.
Properties
Molecular Formula |
C12H10FNOS2 |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7- |
InChI Key |
LRCMKEWKHYXNLC-YFHOEESVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furylmethyl (3-fluorophenyl)carbamodithioate typically involves the reaction of 3-fluoroaniline with carbon disulfide and 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Furylmethyl (3-fluorophenyl)carbamodithioate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , thiols , amines , and various substituted derivatives .
Scientific Research Applications
2-Furylmethyl (3-fluorophenyl)carbamodithioate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism by which 2-Furylmethyl (3-fluorophenyl)carbamodithioate exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways: It affects pathways related to oxidative stress, apoptosis, and signal transduction
Comparison with Similar Compounds
Key Observations :
- Both analogs lack fluorine but incorporate nitrogen-rich groups.
- Dehydro-4-methoxycyclobrassinin shows higher patent activity (5 patents), suggesting industrial or agricultural applications (e.g., as a plant defense compound) .
- The absence of fluorine in these analogs may reduce electronegativity and alter solubility compared to C₁₂H₁₀FNOS₂.
Fluorinated Sulfur-Containing Analogs
A structurally related fluorinated compound, 1-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one (C₁₄H₁₀F₂OS, MW: 264.04 Da), shares the fluorophenyl-sulfanyl motif but replaces the thiazole group with a second fluorophenyl ring. Differences include:
- Molecular Weight : Lower (264.04 Da vs. 274.08 Da).
- Functional Groups : Dual fluorophenyl groups vs. fluorophenyl-thiazole.
Thiazole-Based Compounds
The compound 2-(4-nitrophenyl)benzimidazole (C₁₃H₉N₃O₂, CAS 1761-61-1) shares a benzimidazole core, which is structurally distinct but similarly heterocyclic. Notable properties include:
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